![molecular formula C12H10Cl2N2S B185714 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 6889-28-7](/img/structure/B185714.png)
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazines, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of key enzymes or proteins involved in the growth and replication of viruses, bacteria, and cancer cells. For instance, this compound has been shown to inhibit the activity of thymidine kinase, an enzyme involved in the replication of herpes simplex virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and replication of various viruses, bacteria, and cancer cells. In vivo studies have demonstrated that this compound can reduce the size and number of tumors in animal models of breast cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its clinical use.
Future Directions
There are several future directions for the research and development of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine. These include:
1. Investigating the mechanism of action of this compound in more detail to identify its molecular targets and pathways.
2. Developing new derivatives of this compound with improved pharmacological properties, such as increased potency and reduced toxicity.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Conclusion:
In conclusion, 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound with promising therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine involves the reaction of 3,4-dichlorobenzyl chloride with 6-methylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction proceeds through the substitution of the chlorine atom in the benzyl chloride with the pyridazine ring nitrogen, followed by the addition of the thiol group to the benzyl carbon. The resulting product is a yellow crystalline solid with a high purity yield.
Scientific Research Applications
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antiviral, antibacterial, antifungal, and anticancer activities. In particular, this compound has shown promising results in the treatment of herpes simplex virus, tuberculosis, and breast cancer.
properties
CAS RN |
6889-28-7 |
|---|---|
Product Name |
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine |
Molecular Formula |
C12H10Cl2N2S |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-2-5-12(16-15-8)17-7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3 |
InChI Key |
PYFBQIBURCQUSZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
Other CAS RN |
6889-28-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




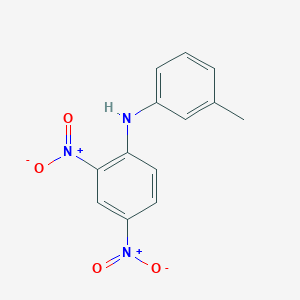

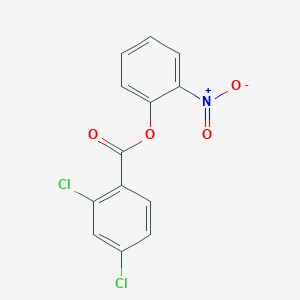
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

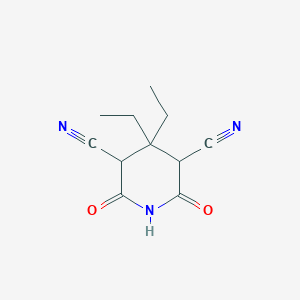
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
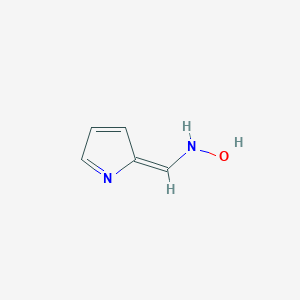
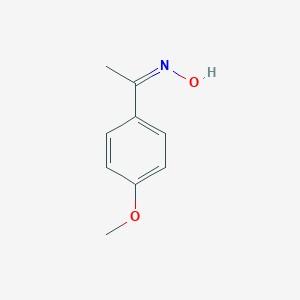
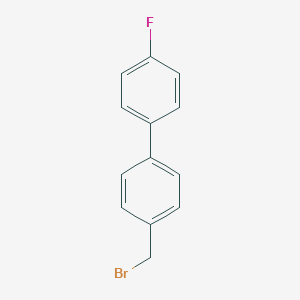


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)